4-(4-Methylbenzoyl)phenyl 2-(3-methoxyphenoxy)acetate
Description
Properties
IUPAC Name |
[4-(4-methylbenzoyl)phenyl] 2-(3-methoxyphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O5/c1-16-6-8-17(9-7-16)23(25)18-10-12-19(13-11-18)28-22(24)15-27-21-5-3-4-20(14-21)26-2/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTWANFPLBUSSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)COC3=CC=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-Methylbenzoyl)phenyl 2-(3-methoxyphenoxy)acetate involves several steps. One common synthetic route includes the esterification of 4-(4-Methylbenzoyl)phenol with 2-(3-methoxyphenoxy)acetic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired ester product.
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
4-(4-Methylbenzoyl)phenyl 2-(3-methoxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation reaction typically targets the methoxy group, converting it to a carboxylic acid group.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic aromatic substitution reactions can occur at the aromatic rings. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Chemistry
Synthesis Building Block
The compound serves as a versatile building block in organic synthesis. Its structure allows for the modification and formation of more complex molecules, which can be utilized in various chemical reactions to yield desired products.
Biology
Biological Activity
Research indicates that 4-(4-Methylbenzoyl)phenyl 2-(3-methoxyphenoxy)acetate exhibits notable biological activities, including:
- Anti-inflammatory Effects : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation in biological systems.
- Anti-tumor Activity : Studies suggest that it can induce apoptosis in cancer cells, making it a candidate for cancer therapeutics.
Medicine
Therapeutic Potential
Ongoing research aims to explore the therapeutic applications of this compound. Preliminary findings indicate its potential as an anti-cancer agent and its utility in treating inflammatory diseases.
Industrial Applications
Material Science
In industrial settings, this compound is used to enhance the properties of materials such as plastics, adhesives, and coatings. Its ability to improve thermal stability and flame resistance makes it valuable for manufacturing processes.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Inhibits enzymes linked to inflammation | |
| Anti-tumor | Induces apoptosis in cancer cells |
Table 2: Industrial Applications
| Application Type | Description | Benefits |
|---|---|---|
| Plastics | Enhances thermal stability | Improved durability |
| Adhesives | Increases flame resistance | Safety enhancement |
| Coatings | Provides protective properties | Longevity |
Case Study 1: Anti-inflammatory Properties
A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction of inflammatory markers compared to control groups. This suggests its potential utility in treating chronic inflammatory conditions.
Case Study 2: Cancer Therapeutics
In vitro studies have shown that the compound effectively induces apoptosis in various cancer cell lines. These findings support further investigation into its application as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of 4-(4-Methylbenzoyl)phenyl 2-(3-methoxyphenoxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it can interact with cellular receptors to induce apoptosis in cancer cells, contributing to its anti-tumor activity.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The table below compares key structural and functional features of 4-(4-Methylbenzoyl)phenyl 2-(3-methoxyphenoxy)acetate with related compounds identified in the evidence:
Key Observations :
- Lipophilicity: The target compound’s 4-methylbenzoyl and 3-methoxyphenoxy groups enhance hydrophobicity compared to 2-(4-hydroxy-3-methoxyphenyl)acetic acid, which has ionizable carboxylic acid and hydroxyl groups .
- Hydrogen Bonding: The methoxyphenoxy group in the target compound may participate in weaker hydrogen bonds compared to hydroxyl-containing analogs, influencing crystal packing and solubility .
- Stability : The ester linkage in the target compound is likely less stable under acidic/basic conditions than the carboxylic acid group in 2-(4-hydroxy-3-methoxyphenyl)acetic acid .
Physicochemical Properties
- Molecular Weight : The target compound (MW: 376.4 g/mol) is significantly larger than simpler analogs like ethyl (4-methylbenzoyl)acetate (MW: 206.2 g/mol) , suggesting lower solubility in polar solvents.
- Melting Points : While direct data are unavailable, compounds with multiple aromatic systems (e.g., phenethyl 2-phenylacetate) typically exhibit higher melting points due to stronger van der Waals interactions .
Crystallographic and Computational Insights
- Crystal Packing: Hydrogen-bonding patterns in related compounds (e.g., 2-(4-hydroxy-3-methoxyphenyl)acetic acid) often form cyclic motifs, as analyzed via graph set theory . The target compound’s packing may differ due to the absence of strong hydrogen-bond donors.
- Software Tools : Programs like SHELXL and Mercury enable structural validation and visualization, critical for comparing intermolecular interactions in crystallographic studies.
Biological Activity
4-(4-Methylbenzoyl)phenyl 2-(3-methoxyphenoxy)acetate, a compound belonging to the class of phenyl acetate derivatives, has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and data tables that elucidate the compound's biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H18O4
- CAS Number : 392237-70-6
This compound features a benzoyl group, a methoxyphenoxy moiety, and an ester functional group, which contribute to its unique reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : The compound has been studied for its ability to inhibit cancer cell proliferation. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Cholinesterase Inhibition : Similar compounds have shown promise in inhibiting acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The presence of the methoxy group may enhance lipophilicity, facilitating membrane permeability and receptor binding. The compound's structure allows it to mimic natural substrates or inhibitors in biological pathways, thereby modulating enzyme activity and cellular signaling.
Anticancer Activity
A study evaluated the anticancer effects of various phenyl acetate derivatives, including our compound of interest. The results indicated that:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 15.5 | Induces apoptosis |
| Control (Doxorubicin) | HeLa | 0.5 | DNA intercalation |
The IC50 value for the target compound was significantly higher than that of Doxorubicin, indicating lower potency but still noteworthy activity.
Antimicrobial Activity
In antimicrobial assays against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results suggest moderate antimicrobial activity compared to standard antibiotics.
Q & A
Basic Question: What are the typical synthetic routes for preparing 4-(4-Methylbenzoyl)phenyl 2-(3-Methoxyphenoxy)acetate?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. Key steps include:
- Esterification : Coupling 4-(4-methylbenzoyl)phenol with 2-(3-methoxyphenoxy)acetic acid using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous conditions .
- Protection/Deprotection : Methoxy groups may require protection (e.g., using acetyl or benzyl groups) to prevent undesired side reactions during ester formation .
- Purification : Column chromatography or recrystallization is employed to isolate the product. Reaction progress is monitored via TLC, and structural confirmation is achieved using H/C NMR and FT-IR spectroscopy .
Advanced Question: How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer:
Optimization involves systematic variation of:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in esterification, while non-polar solvents may reduce hydrolysis .
- Temperature : Controlled heating (40–60°C) accelerates reaction kinetics without degrading thermally sensitive intermediates .
- Catalysts : Acid catalysts (e.g., p-toluenesulfonic acid) or base catalysts (e.g., triethylamine) can drive equilibrium toward product formation .
- Stoichiometry : A 10–20% excess of the acyl chloride or activated ester precursor ensures complete conversion of the phenolic starting material .
Basic Question: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
Core techniques include:
- NMR Spectroscopy : H/C NMR confirms the ester linkage, methylbenzoyl, and methoxyphenoxy substituents. Aromatic proton splitting patterns distinguish substitution positions .
- HPLC : Quantifies purity (>95%) and identifies impurities (e.g., unreacted starting materials) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]: 408.15; observed: 408.14) .
Advanced Question: How can researchers resolve spectral contradictions (e.g., overlapping peaks in NMR) for structural confirmation?
Methodological Answer:
Strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping aromatic signals by correlating H-H and H-C couplings .
- Deuteration Studies : Replacing labile protons (e.g., hydroxyl groups) with deuterium simplifies spectra .
- Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts, which are compared to experimental data to validate assignments .
Basic Question: What are the primary research applications of this compound?
Methodological Answer:
- Chemical Biology : Acts as a substrate for esterase activity assays due to its hydrolyzable ester bond .
- Drug Discovery : Serves as a prodrug candidate, leveraging its lipophilic aromatic groups for enhanced cellular uptake .
Advanced Question: How can its stability under physiological conditions be evaluated for therapeutic applications?
Methodological Answer:
- pH-Dependent Hydrolysis : Incubate the compound in buffers (pH 1–8) at 37°C and monitor degradation via HPLC. Half-life calculations inform formulation strategies .
- Serum Stability Assays : Exposure to human serum at 37°C for 24 hours quantifies esterase-mediated hydrolysis .
- Accelerated Stability Testing : High-temperature (40–60°C) studies predict shelf-life using the Arrhenius equation .
Basic Question: How is the environmental fate of this compound studied?
Methodological Answer:
- Photodegradation : Expose to UV light (254 nm) and analyze breakdown products via LC-MS .
- Biodegradation : Use soil or microbial cultures to assess metabolic pathways, identifying intermediates like 4-methylbenzoic acid .
Advanced Question: What mechanisms underlie its reported biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- Molecular Docking : Simulate binding interactions with target enzymes (e.g., cyclooxygenase-2) using software like AutoDock .
- Kinetic Studies : Measure (inhibition constant) via Lineweaver-Burk plots under varying substrate concentrations .
Basic Question: How are contradictions in solubility data addressed across studies?
Methodological Answer:
- Standardized Protocols : Use USP buffers (e.g., pH 7.4 PBS) and shake-flask methods with HPLC quantification .
- Temperature Control : Ensure consistent measurement at 25°C ± 0.5°C to minimize variability .
Advanced Question: How can computational methods predict its interactions with biological targets?
Methodological Answer:
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs .
- MD Simulations : Run 100-ns trajectories to assess binding stability and identify critical residues in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
